molecular formula C10H9N3O4S B12936126 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole CAS No. 80348-54-5

5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole

Cat. No.: B12936126
CAS No.: 80348-54-5
M. Wt: 267.26 g/mol
InChI Key: RROUABPKRUXIBP-UHFFFAOYSA-N
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Description

1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group, a nitro group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole typically involves the nitration of an imidazole derivative followed by sulfonylation. One common method involves the nitration of 1-methylimidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting 1-methyl-4-nitroimidazole is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 1-methyl-4-amino-5-(phenylsulfonyl)-1h-imidazole.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

    Oxidation: 1-carboxy-4-nitro-5-(phenylsulfonyl)-1h-imidazole.

Scientific Research Applications

1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiparasitic effects . The phenylsulfonyl group may enhance the compound’s binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-nitro-5-(phenylthio)-1h-imidazole: Similar structure but with a phenylthio group instead of a phenylsulfonyl group.

    1-methyl-4-nitro-5-(phenylsulfinyl)-1h-imidazole: Contains a phenylsulfinyl group, which is an intermediate oxidation state between phenylthio and phenylsulfonyl.

Uniqueness

1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

80348-54-5

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

5-(benzenesulfonyl)-1-methyl-4-nitroimidazole

InChI

InChI=1S/C10H9N3O4S/c1-12-7-11-9(13(14)15)10(12)18(16,17)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

RROUABPKRUXIBP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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